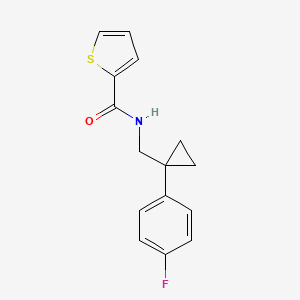

N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNOS/c16-12-5-3-11(4-6-12)15(7-8-15)10-17-14(18)13-2-1-9-19-13/h1-6,9H,7-8,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMOYNYPVMUZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide typically involves multiple steps. One common route includes the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbonyl compound.

Amide Bond Formation: The final step involves the formation of the amide bond between the thiophene-2-carboxylic acid and the amine group on the cyclopropylmethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the cyclopropyl group can influence the compound’s metabolic stability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key differences between N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide and related compounds:

Key Observations:

- Cyclopropane vs. Cyclopentane : The target compound’s cyclopropane group (3-membered ring) imposes greater steric strain and rigidity compared to the cyclopentane analog in . This may influence binding kinetics in biological systems.

- Electron-Donating vs. Withdrawing Groups : Methoxy groups in compound 2b () increase polarity and solubility, contrasting with the electron-withdrawing fluorine in the target compound .

Computational and Experimental Insights

- logP and Solubility : The target compound’s estimated logP (~3.2) aligns with ’s analog (logP = 3.17), suggesting similar membrane permeability. However, its rigid cyclopropane could reduce aqueous solubility compared to flexible phenethyl chains .

- 3D Binding Models : Molecular dynamics simulations for ’s compounds highlight the importance of methoxy groups in stabilizing tubulin interactions. The target compound’s cyclopropane may require computational validation to assess binding pose compatibility .

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes various research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiophene-2-carboxamide structure, with a 4-fluorophenyl substituent. The unique structural elements contribute to its biological activity, particularly in inhibiting specific kinases involved in cancer progression.

1. Anticancer Activity

Research indicates that compounds similar to N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide exhibit significant anticancer properties. According to a patent on cyclopropyl dicarboxamides, these compounds are useful in treating mammalian cancers, especially human cancers .

Table 1: Summary of Anticancer Activity

2. Kinase Inhibition

The compound has been studied for its inhibitory effects on various kinases, including GSK-3β and ROCK-1. A study highlighted that modifications in the carboxamide moiety could enhance the potency against these kinases, with some derivatives showing IC50 values as low as 8 nM for GSK-3β .

Table 2: Kinase Inhibition Potency

| Compound ID | Kinase Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 62 | GSK-3β | 8 | |

| Compound II | ROCK-1 | 10 | |

| N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide | Various | TBD | TBD |

3. Cytotoxicity Studies

Cytotoxicity assays conducted on different cell lines (HT-22 and BV-2) revealed that while some derivatives decreased cell viability significantly, others maintained viability even at higher concentrations. This suggests a selective cytotoxic profile that could be leveraged for therapeutic purposes .

Table 3: Cytotoxicity Results

| Compound ID | Cell Line | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|---|

| Compound 40 | HT-22 | 50 | 85 | |

| Compound II | BV-2 | 100 | 70 | |

| N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide | Various | TBD | TBD |

Case Study 1: Inhibition of GSK-3β

A study focusing on the inhibition of GSK-3β demonstrated that compounds structurally related to N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide showed promising results in reducing hyperphosphorylation induced by okadaic acid, indicating potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties of similar compounds revealed that they significantly reduced levels of nitric oxide (NO) and IL-6 in BV-2 microglial cells. This suggests that N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-carboxamide may also have applications beyond oncology, potentially aiding in neuroinflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.